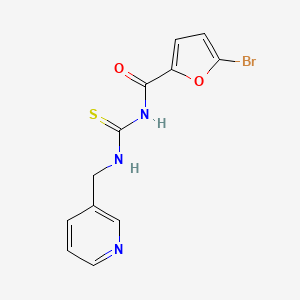
4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related benzamide derivatives often involves complex chemical reactions aimed at introducing specific functional groups that confer desired properties to the final molecule. A notable example in the realm of similar compounds is the synthesis of a novel glucokinase activator, where heteroaryl-containing benzamide derivatives were synthesized and screened for their biological activity. Although not the exact compound , this process illustrates the type of synthetic routes and chemical manipulations that might be employed in the synthesis of such complex molecules (Kaapjoo Park et al., 2014).
Molecular Structure Analysis
The structural analysis of benzamide derivatives is crucial for understanding their chemical behavior and potential interactions. Studies often employ spectroscopic methods, X-ray crystallography, and computational modeling to elucidate the molecular structure. For instance, the synthesis and structural elucidation of related compounds have been detailed, providing insights into their molecular geometry, electronic structure, and potential intermolecular interactions, which are fundamental for predicting the chemical reactivity and properties of the compound (K. Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives can be complex and varied, often tailored to achieve specific modifications to the molecular structure. These reactions can range from simple functional group transformations to more complex processes involving multiple steps. The functionalization reactions of related compounds have been studied, providing valuable knowledge on how specific chemical groups influence the overall reactivity and properties of the molecule (İ. Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting point, and stability, are important for their handling and potential application in various fields. These properties are often determined through experimental measurements supported by theoretical calculations. Studies on similar compounds have discussed their thermal stability, crystalline forms, and phase behavior, providing insights that could be extrapolated to understand the physical characteristics of the compound in focus (T. Yanagi et al., 2000).
Chemical Properties Analysis
Understanding the chemical properties of benzamide derivatives, including their reactivity, interaction with other molecules, and potential catalytic activity, is crucial. This involves studying their behavior in chemical reactions, stability under different conditions, and interaction mechanisms. Research into related compounds has shed light on their reaction mechanisms, potential as catalysts, and interactions with biological molecules, offering a basis for understanding the chemical behavior of 4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common moiety in many biologically active compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . The specific target would depend on the exact structure and functional groups present in the compound.
properties
IUPAC Name |
4-methoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-22-12-16(11-21-22)15-7-13(8-19-10-15)9-20-18(23)14-3-5-17(24-2)6-4-14/h3-8,10-12H,9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEIJXBXBXXJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B2486857.png)
![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2486859.png)
![2-(3-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)phenoxy)acetamide](/img/structure/B2486861.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2486863.png)
![methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate](/img/structure/B2486864.png)
![2-[[1-(4-Bromobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2486865.png)


![1-(Chloromethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B2486870.png)


![(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2486877.png)